1-Methyl-3-phenylquinoxalin-2(1h)-one 4-oxide
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Overview
Description
1-Methyl-3-phenylquinoxalin-2(1h)-one 4-oxide is a heterocyclic organic compound. Quinoxaline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-phenylquinoxalin-2(1h)-one 4-oxide typically involves the cyclization of appropriate precursors. One common method is the condensation of o-phenylenediamine with a diketone, followed by oxidation.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-phenylquinoxalin-2(1h)-one 4-oxide can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Use of halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce amines.
Scientific Research Applications
1-Methyl-3-phenylquinoxalin-2(1h)-one 4-oxide has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-3-phenylquinoxalin-2(1h)-one 4-oxide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a similar structure.
Phenylquinoxaline: A derivative with a phenyl group attached.
Quinoxaline N-oxides: Compounds with an N-oxide functional group.
Uniqueness
1-Methyl-3-phenylquinoxalin-2(1h)-one 4-oxide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinoxaline derivatives.
Properties
CAS No. |
1797-86-0 |
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Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
1-methyl-4-oxido-3-phenylquinoxalin-4-ium-2-one |
InChI |
InChI=1S/C15H12N2O2/c1-16-12-9-5-6-10-13(12)17(19)14(15(16)18)11-7-3-2-4-8-11/h2-10H,1H3 |
InChI Key |
FZQXIFMMTFOWDW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2[N+](=C(C1=O)C3=CC=CC=C3)[O-] |
Origin of Product |
United States |
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